- Structural mechanism of the pan-BCR-ABL inhibitor ponatinib (AP24534): lessons for overcoming kinase inhibitor resistanceChemical Biology & Drug Design, 2010, 77(1), 1-11,
Cas no 943319-70-8 (Ponatinib)

Ponatinib structure
商品名:Ponatinib
CAS番号:943319-70-8
MF:C29H27F3N6O
メガワット:532.559496164322
MDL:MFCD17215203
CID:822291
PubChem ID:24826799
Ponatinib 化学的及び物理的性質
名前と識別子
-
- AP24534(Ponatinib)
- 1-(3-(4-Amino-3-(4-phenyloxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one
- Ponatinib
- Ponatinib (AP24534)
- 3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide
- AP24534
- AP-24534
- AP24534 Ponatinib
- Ponatinb
- Ponatinib (AP24534,Iclusig®)
- Ponatinib C
- 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-(4-((4-methylpiperazin-1-yl)methy...
- 3-(2-Imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]benzamide
- AP 24534
- Iclusig
- 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide
- 4340891KFS
- 3-(Imidazo[1,2-B]pyridazin-3-Ylethynyl)-4-Methyl-N-{4-[(4-Methylpiperazin-1-Yl)methyl]-3-(Trifluoromethyl)phenyl}benzamide
- C29H27F3N6O
- 3-(2-Imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(tr
- 3-(2-Imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]benzamide (ACI)
- 3-(Imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]benzamide
- Benzamide, 3-(2-Imidazo(1,2-B)Pyridazin-3-Ylethynyl)-4-Methyl-N-(4-((4-Methyl-1-Piperazinyl)Methyl)-3-(Trifluoromethyl)Phenyl)
- EN300-6733072
- NCGC00263152-01
- HMS3654H16
- NSC-758487
- HY-12047
- BRD-K44227013-001-08-0
- NSC-800855
- 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide.
- BCP02037
- SDCCGSBI-0654374.P001
- BRD-K44227013-001-06-4
- NCGC00263152-14
- 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzam
- CHEBI:78543
- Z1828098700
- SMR004701274
- 3-(imidazo(1,2-b)pyridazin-3-ylethynyl)-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide
- MFCD17215203
- Benzamide, 3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-; 3-(2-Imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]benzamide; AP 24534; Iclusig; Ponatinib
- Benzamide, 3-(2-imidazo(1,2-b)pyridazin-3-ylethynyl)-4-methyl-N-(4-((4-methyl-1- piperazinyl)methyl)-3-(trifluoromethyl)phenyl)-
- UNII-4340891KFS
- L01XE24
- PONATINIB [VANDF]
- BDBM50322535
- AS-19133
- SW218091-2
- AB01565847_03
- 3-(2-(IMIDAZO(1,2-B)PYRIDAZIN-3-YL)ETHYNYL)-4-METHYL-N-(4-((4-METHYLPIPERAZIN-1-YL)METHYL)-3-(TRIFLUOROMETHYL)PHENYL)BENZAMIDE
- S1490
- 943319-70-8 (free base)
- CCG-264900
- D09950
- GTPL5890
- 943319-70-8
- 3-(2-(Imidazo(1,2-b)pyridazin-3-yl)ethynyl)-4-methyl-N-(4-((4-methylpiperazin-1- yl)methyl)-3-(trifluoromethyl)phenyl)benzamide
- BCP9000307
- DB08901
- NS00072196
- PONATINIB [WHO-DD]
- 3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide
- NCGC00263152-02
- AP24534,Ponatinib
- AP24534 (Ponatinib)
- BRD-K44227013-001-02-3
- HMS3295I23
- Q198728
- 0LI
- DTXCID50163917
- 3-(2-{imidazo[1,2-b]pyridazin-3-yl}ethynyl)-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide
- PB34916
- CS-0204
- BCPP000397
- AKOS015995214
- CHEMBL1171837
- BENZAMIDE, 3-(2-IMIDAZO(1,2-B)PYRIDAZIN-3-YLETHYNYL)-4-METHYL-N-(4-((4-METHYL-1-PIPERAZINYL)METHYL)-3-(TRIFLUOROMETHYL)PHENYL)-
- PONATINIB [INN]
- DTXSID50241426
- Ponatinib [USAN]
- NSC758487
- NSC800855
- EX-A067
- 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-n-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide
- 3-(2-(imidazo(1,2-b)pyridazin-3-yl)ethynyl)-4-methyl-N-(4-((4-methylpiperazin-y-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide
- Ponatinib [USAN:INN]
- Ponatinib (USAN/INN)
- 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzam ide
- Ponatinib (AP24534)?
- SCHEMBL589260
- HSDB 8184
- MLS006010166
- AC-26973
- ponatinibum
- NCGC00263152-12
- PONATINIB [MI]
-
- MDL: MFCD17215203
- インチ: 1S/C29H27F3N6O/c1-20-5-6-22(16-21(20)8-10-25-18-33-27-4-3-11-34-38(25)27)28(39)35-24-9-7-23(26(17-24)29(30,31)32)19-37-14-12-36(2)13-15-37/h3-7,9,11,16-18H,12-15,19H2,1-2H3,(H,35,39)
- InChIKey: PHXJVRSECIGDHY-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C=C(C#CC2N3C(C=CC=N3)=NC=2)C(C)=CC=1)NC1C=C(C(F)(F)F)C(CN2CCN(C)CC2)=CC=1
計算された属性
- せいみつぶんしりょう: 532.219844g/mol
- ひょうめんでんか: 0
- XLogP3: 4.1
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 回転可能化学結合数: 6
- どういたいしつりょう: 532.219844g/mol
- 単一同位体質量: 532.219844g/mol
- 水素結合トポロジー分子極性表面積: 65.8Ų
- 重原子数: 39
- 複雑さ: 910
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 532.6
じっけんとくせい
- Stability Shelf Life: Stable if stored as directed; avoid strong oxidizing agents
- Temperature: Dangerous products of decomposition: thermal ecomposition may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.
- Dissociation Constants: pKa1 = 1.72 (tertiary amine); pKa2 = 4.91 (imine); pKa3 = 8.03 (tertiary amine) (est)
- 密度みつど: 1.3
- ゆうかいてん: >160 °C
- ようかいど: In water, 9.0X10-2 mg/L at 25 °C (est)
- PSA: 65.77000
- LogP: 4.40480
- じょうきあつ: 2.5X10-17 mm Hg at 25 °C (est)
Ponatinib セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H320-H335
- 警告文: P261-P280-P301+P312-P302+P352-P305+P351+P338
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Ponatinib 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0204-10mg |
Ponatinib |
943319-70-8 | 99.43% | 10mg |
$66.0 | 2022-04-26 | |
abcr | AB337617-100 mg |
Ponatinib; . |
943319-70-8 | 100 mg |
€285.40 | 2023-07-19 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci13034-100mg |
Ponatinib (AP24534) |
943319-70-8 | 98% | 100mg |
¥3595.00 | 2023-09-09 | |
MedChemExpress | HY-12047-10mM*1mLinDMSO |
Ponatinib |
943319-70-8 | 99.43% | 10mM*1mLinDMSO |
¥891 | 2023-07-26 | |
Enamine | EN300-6733072-0.1g |
3-(2-{imidazo[1,2-b]pyridazin-3-yl}ethynyl)-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide |
943319-70-8 | 95.0% | 0.1g |
$71.0 | 2025-02-19 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2372-10mg |
Ponatinib |
943319-70-8 | 99.74% | 10mg |
¥ 669 | 2023-09-07 | |
Apollo Scientific | BIM1122-100mg |
Ponatinib, Free Base |
943319-70-8 | 98% | 100mg |
£75.00 | 2025-02-22 | |
TRC | P688250-1mg |
Ponatinib |
943319-70-8 | 1mg |
$ 58.00 | 2023-09-06 | ||
TRC | P688250-10mg |
Ponatinib |
943319-70-8 | 10mg |
$ 108.00 | 2023-09-06 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P41690-50mg |
Ponatinib |
943319-70-8 | 50mg |
¥1138.0 | 2021-09-08 |
Ponatinib 合成方法
Synthetic Routes 1
はんのうじょうけん
リファレンス
Synthetic Routes 2
はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide , Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 3 d, rt
リファレンス
- Preparation of bicyclic heteroaryl alkynyl arenes as protein kinase inhibitors for treatment of cancer, World Intellectual Property Organization, , ,
Synthetic Routes 3
はんのうじょうけん
1.1 Reagents: Triethylamine , Sodium triacetoxyborohydride Solvents: Dichloromethane ; overnight, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 20 - 30 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 20 - 30 min, rt
リファレンス
- Processes for making ponatinib and intermediates thereof, United States, , ,
Synthetic Routes 4
はんのうじょうけん
リファレンス
- Development of a sandwich enzyme-linked immunosorbent assay for the quantification of ponatinib in serumAnalytical Biochemistry, 2019, 571, 14-20,
Synthetic Routes 5
はんのうじょうけん
1.1 Reagents: Oxalyl chloride , 4-Methylmorpholine Solvents: Dichloromethane ; 30 min, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ; rt → reflux; 18 h, reflux
1.3 Solvents: Water
1.2 Catalysts: 4-(Dimethylamino)pyridine ; rt → reflux; 18 h, reflux
1.3 Solvents: Water
リファレンス
- Methods and compositions for RAF kinase mediated diseases, World Intellectual Property Organization, , ,
Synthetic Routes 6
はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 12 h, rt
リファレンス
- ppm Pd-catalyzed, Cu-free Sonogashira couplings in water using commercially available catalyst precursorsChemical Science, 2019, 10(12), 3481-3485,
Synthetic Routes 7
はんのうじょうけん
1.1 Catalysts: Triphenylphosphine , Palladium chloride Solvents: Dimethylformamide ; 20 min, 140 °C
1.2 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide Solvents: Dimethylformamide ; 3 h, 50 °C
1.2 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide Solvents: Dimethylformamide ; 3 h, 50 °C
リファレンス
- Synthesis of antineoplastic agent PonatinibZhongguo Xinyao Zazhi, 2013, 22(22), 2688-2691,
Synthetic Routes 8
はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Cuprous chloride Solvents: Methanol , Acetonitrile ; 10 h, rt
リファレンス
- Method for preparation of Ponatinib, China, , ,
Synthetic Routes 9
はんのうじょうけん
1.1 Solvents: Dichloromethane ; 3 - 4 h, rt
リファレンス
- Processes for making ponatinib and intermediates thereof, World Intellectual Property Organization, , ,
Synthetic Routes 10
はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane
リファレンス
- Methods and compositions for treating cancer using multi-protein kinase inhibitor ponatinib, World Intellectual Property Organization, , ,
Synthetic Routes 11
はんのうじょうけん
1.1 Reagents: Dicyclohexylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Acetonitrile ; 15 min, rt; rt → 80 °C; 3 h, 80 °C
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran , Water ; 2 h, rt
1.3 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide , Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 16 h, rt
1.4 Reagents: Water ; rt
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran , Water ; 2 h, rt
1.3 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide , Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 16 h, rt
1.4 Reagents: Water ; rt
リファレンス
- Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-[4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl]benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase Including the T315I Gatekeeper MutantJournal of Medicinal Chemistry, 2010, 53(12), 4701-4719,
Synthetic Routes 12
はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C; 0 °C → rt; overnight, rt
リファレンス
- A process for preparing ponatinib and its intermediates, China, , ,
Synthetic Routes 13
はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran
リファレンス
- Crystalline forms of 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide monohydrochloride, Canada, , ,
Synthetic Routes 14
はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide , Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 3 d, rt
リファレンス
- Methods and compositions for treating neurodegenerative diseases, World Intellectual Property Organization, , ,
Synthetic Routes 15
はんのうじょうけん
リファレンス
- Preparation of radioactive halogen-labeled 2-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]toluene and 2-[2-(imidazo[1,2-a]pyrazin-3-yl)ethynyl]toluene derivatives as molecular probes for imaging Bcr-Abl protein and tumors, Japan, , ,
Synthetic Routes 16
はんのうじょうけん
1.1 Reagents: Cesium carbonate , 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Tricyclohexylphosphine , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 8 h, 80 °C
リファレンス
- Process for the preparation of ponatinib useful in the treatment of chronic promyelocytic leukemia, China, , ,
Synthetic Routes 17
はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide , Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 16 h, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
リファレンス
- Synthesis of ponatinibGuangdong Huagong, 2013, 40(12), 24-25,
Synthetic Routes 18
はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Solvents: 2-Methyltetrahydrofuran
リファレンス
- Methods and compositions for treating Parkinson's disease, World Intellectual Property Organization, , ,
Synthetic Routes 19
はんのうじょうけん
リファレンス
- Clean production method for intermediates of leukemia drug poatinib, China, , ,
Synthetic Routes 20
はんのうじょうけん
1.1 Reagents: Thionyl chloride ; 3 h, rt → reflux
1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 0 °C; 3 h, rt
1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 0 °C; 3 h, rt
リファレンス
- Process for the preparation of Ponatinib, China, , ,
Ponatinib Raw materials
- 3-Ethynylimidazo[1,2-b]pyridazine
- 3-(2-{imidazo[1,2-b]pyridazin-3-yl}ethynyl)-4-methylbenzoic acid
- 3-Iodo-4-methyl-N-4-(4-methyl-1-piperazinyl)methyl-3-(trifluoromethyl)phenylbenzamide
- N-[4-Formyl-3-(trifluoromethyl)phenyl]-3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzamide
- 1-Methylpiperazine
- 3-Ethynyl-4-methyl-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]benzamide
- Benzamide, N-(3-iodo-4-methylphenyl)-4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)-
- 3-Bromoimidazo[1,2-b]pyridazine
- ethynyltrimethylsilane
- 4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)aniline
- Methyl 3-(2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoate
- Benzoyl chloride, 3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-, hydrochloride (1:1)
Ponatinib Preparation Products
Ponatinib 関連文献
-
Juan Liu,Honglin Huang,Xiangping Deng,Runde Xiong,Xuan Cao,Guotao Tang,Xin Wu,Shiyu Xu,Junmei Peng RSC Adv. 2019 9 2092
-
Marlene Mathuber,Michael Gutmann,Mery La Franca,Petra Vician,Anna Laemmerer,Patrick Moser,Bernhard K. Keppler,Walter Berger,Christian R. Kowol Inorg. Chem. Front. 2021 8 2468
-
Richard Houska,Marvin Bj?rn Stutz,Oliver Seitz Chem. Sci. 2021 12 13450
-
Adnan A. Kadi,Hany W. Darwish,Mohamed W. Attwa,Sawsan M. Amer RSC Adv. 2017 7 10848
-
Despoina Varna,Elena Geromichalou,Antonios G. Hatzidimitriou,Rigini Papi,George Psomas,Panagiotis Dalezis,Paraskevas Aslanidis,Theodora Choli-Papadopoulou,Dimitrios T. Trafalis,Panagiotis A. Angaridis Dalton Trans. 2022 51 9412
943319-70-8 (Ponatinib) 関連製品
- 121845-84-9(Benzamide,N-[3-(4-fluorophenyl)-5,7-dimethylpyrido[3,4-e]-1,2,4-triazin-8-yl]-)
- 5842-50-2(Hydrazinecarboxamide,2-(2,2,4-trimethyl-3-penten-1-ylidene)-)
- 881191-65-7(Piperazine,1-[6-(1H-benzimidazol-2-yl)-3-pyridazinyl]-4-[2-(trifluoromethyl)benzoyl]-)
- 5820-62-2(1H-Pyrrole-1-ethanamine,2,5-dihydro-N-[4-(2-phenyldiazenyl)-1-naphthalenyl]-)
- 606117-73-1( )
- 943319-70-8(Ponatinib)
- 603097-50-3( )
- 606096-59-7(Pyrazolo[1,5-a]pyrimidine-2-carboxamide, N-dibenzofuran-3-yl-5-(1-methylethyl)-7-(trifluoromethyl)- (9CI))
- 289677-03-8(1,8-Naphthyridine-2-carboxamide,N-[3-(trifluoromethyl)phenyl]-)
- 87540-31-6(Benzamide,4-[6-(1-pyrrolidinyl)-1,2,4-triazolo[3,4-a]phthalazin-3-yl]-)
推奨される供給者
Amadis Chemical Company Limited
(CAS:943319-70-8)Ponatinib

清らかである:99%/99%
はかる:1g/5g
価格 ($):207.0/724.0
atkchemica
(CAS:943319-70-8)Ponatinib

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ